

Molecular structure of (-)-mintlactone

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Compound of Interest

Compound Name: (4R,7S)-7-isopropyl-4-methyloxepan-2-one

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An In-depth Technical Guide to the Molecular Structure and Biological Activity of (-)-Mintlactone
For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Mintlactone, a naturally occurring monoterpene lactone, is a significant constituent of peppermint oil (*Mentha piperita* L.) and other *Mentha* species.^[1] Its unique chemical structure and sensory properties have made it a subject of interest in flavor and fragrance chemistry. More recently, research has uncovered its potential pharmacological activities, particularly as an analgesic agent, opening new avenues for its application in drug discovery and development.^{[2][3]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to (-)-mintlactone. Furthermore, it explores its known biological activities and proposes a potential mechanism of action based on related compounds, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Molecular Structure and Physicochemical Properties

(-)-Mintlactone is a bicyclic monoterpene with a lactone functional group. Its systematic IUPAC name is (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one. The molecule possesses two chiral centers at the C6 and C7a positions, giving rise to its specific stereochemistry, which is crucial for its biological activity and sensory characteristics.

Data Presentation: Physicochemical Properties

The key physicochemical and identifying properties of (-)-mintlactone are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | |
| Molecular Formula | C ₁₀ H ₁₄ O ₂ | [2] |
| Molecular Weight | 166.22 g/mol | [4] |
| CAS Number | 38049-04-6 | [2] |
| Stereochemistry | (6R, 7aR) | [4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Boiling Point | 303.73 °C @ 760 mmHg (est.) | [2] |
| Flash Point | 123.90 °C (est.) | [2] |
| Specific Gravity | 1.0629 g/cm ³ at 20°C | [5] |
| Refractive Index | n ²⁰ /D 1.4997 | [5] |
| SMILES | <chem>C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C</chem> | |
| InChIKey | VUVQBYIJRDUVHT-HZGVNTEJSA-N | |

Spectroscopic Data

The structural elucidation of (-)-mintlactone has been confirmed through various spectroscopic techniques. The key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are compiled in Table 2.

Data Presentation: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks / Shifts | Reference(s) |
|--|---|--------------|
| Mass Spectrometry (MS) | m/z (%): 166 (M ⁺ , 100), 137 (60), 109 (44), 81 (43), 67 (40), 95 (29) | [1][5] |
| Infrared (IR) Spectroscopy | ν_{max} (cm ⁻¹): 1750 (γ -lactone C=O stretch), 1690 (C=C stretch) | [1][5] |
| ¹ H-NMR (60 MHz, CCl ₄) | δ (ppm): 1.15 (3H, d, J=6 Hz), 1.73 (3H, s), 4.71 (1H, m) | [1][5] |
| ¹³ C-NMR | The signal at δ 175.5 indicates the presence of an ester carbonyl.[6] A complete, publicly assigned spectrum is not readily available. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the protocols for the isolation of (-)-mintlactone from its natural source and a method for its chemical synthesis.

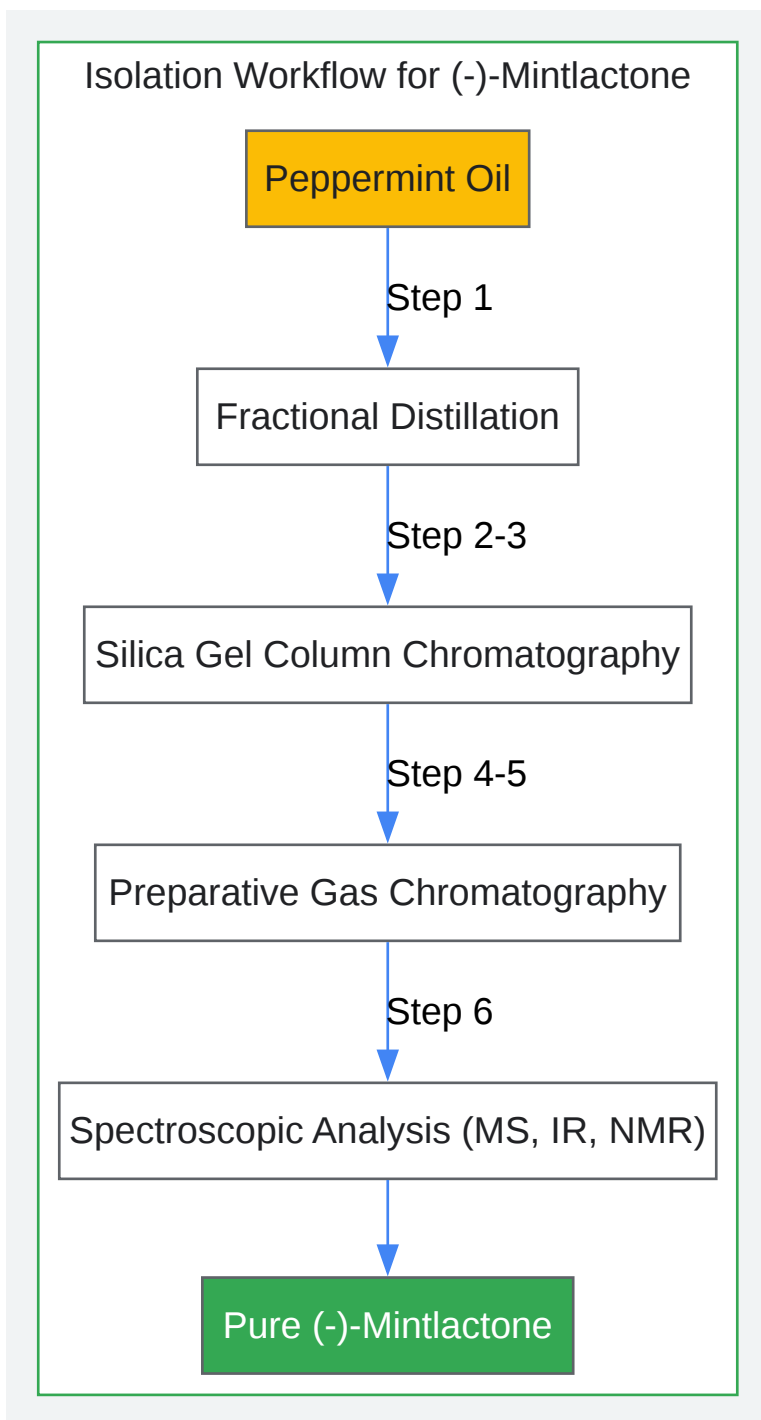
Isolation from Peppermint Oil

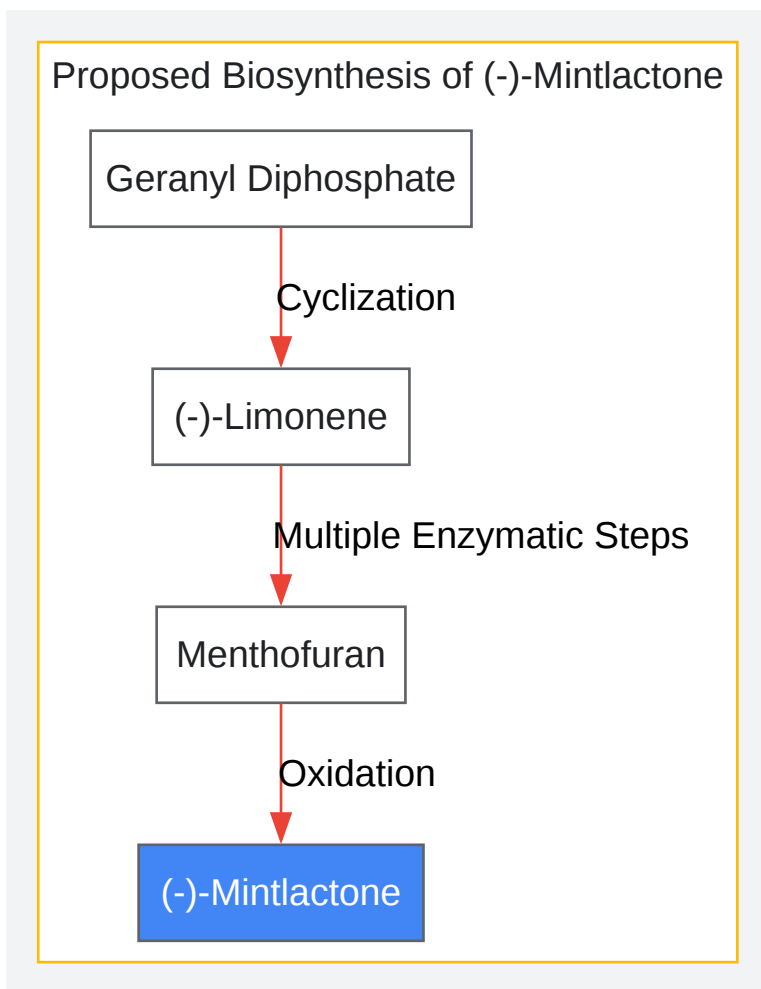
The following protocol is adapted from the work of Takahashi et al. (1980) for the isolation of (-)-mintlactone from the essential oil of *Mentha piperita* L.[1][5]

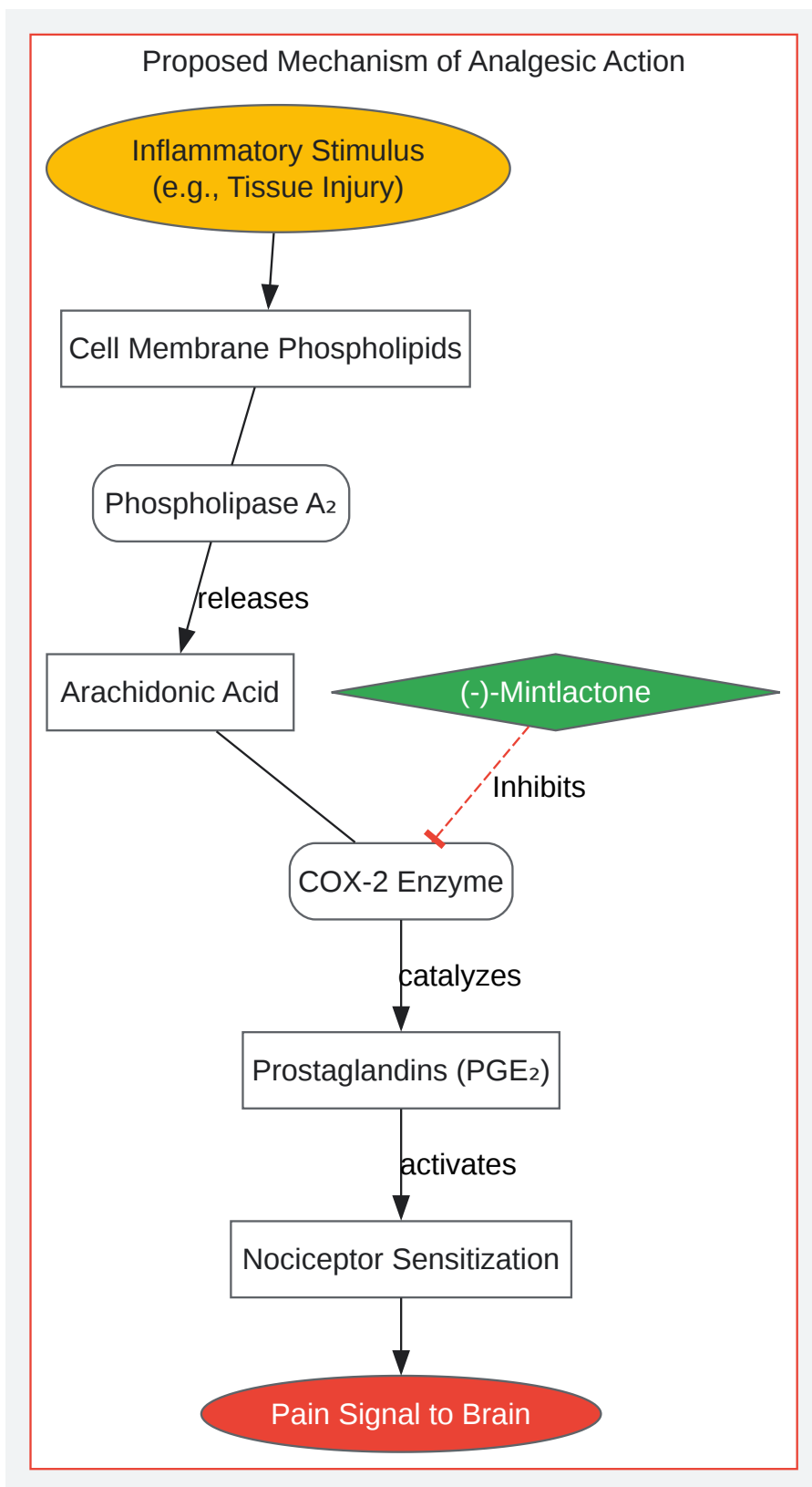
Protocol:

- **Initial Fractionation:** Peppermint oil is subjected to fractional distillation under reduced pressure to separate it into fractions based on boiling points.
- **Column Chromatography:** The higher-boiling point fractions, which are rich in lactones, are pooled. This mixture is then subjected to column chromatography on silica gel.

- **Elution:** The column is eluted with a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with diethyl ether. Fractions are collected sequentially.
- **Monitoring:** The composition of each fraction is monitored by analytical gas chromatography (GC). Fractions containing (-)-mintlactone are identified based on their retention time compared to a standard.
- **Preparative Gas Chromatography:** The fractions enriched with (-)-mintlactone are combined and purified further using preparative gas chromatography with a suitable column (e.g., 10% FFAP on Celite 545) to yield pure (-)-mintlactone.
- **Characterization:** The identity and purity of the isolated compound are confirmed using spectroscopic methods (MS, IR, NMR) as detailed in Section 3.0.







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